![molecular formula C8H9O3PS B1670715 Dioxabenzofos CAS No. 3811-49-2](/img/structure/B1670715.png)
Dioxabenzofos
Overview
Description
Dioxabenzofos is an organothiophosphate insecticide . Its IUPAC name is (RS)-2-methoxy-4H-1,3,2λ5-benzodioxaphosphinine 2-sulfide . It has a molecular formula of C8H9O3PS .
Molecular Structure Analysis
The molecular structure of Dioxabenzofos consists of a benzene ring fused with a 1,3,2-dioxaphosphorinane ring, which is substituted by a methoxy group and a thione group . The molecular weight is 216.19 g/mol .
Scientific Research Applications
Environmental Contaminant Interactions
Dioxabenzofos, as part of the larger group of dioxins, has been studied for its interactions with other environmental contaminants. For example, research has explored how co-exposure to tetrachlorodibenzo-p-dioxin (TCDD) and perfluorooctane sulfonate or perfluorooctanoic acid affects the expression of cytochrome P450 isoforms in chicken embryo hepatocyte cultures (Watanabe et al., 2009). This study provides insights into the complex gene responses to mixtures of dioxin-like and perfluorinated compounds.
Molecular Dynamics and Interaction Studies
Molecular dynamics studies have been conducted to understand the interactions between dioxabenzofos and other molecules. One such study investigated the interaction between β-cyclodextrin and the enantiomers of dioxabenzofos, indicating that dioxabenzofos exhibits weak interactions in this context (Manunza et al., 1998).
Dioxin
Dioxin Toxicity and Risk Assessment
Extensive research has been conducted on the toxicity of dioxins, including dioxabenzofos. A study highlighted the challenges in interpreting data on dioxin epidemiology, animal bioassays, and mechanisms of carcinogenesis, emphasizing the importance of understanding the effects of dioxin exposure on cancer risk (Hoover, 1999). This research aids in the assessment of the health risks associated with dioxin exposure.
Soil Bacterial Community Response
Dioxabenzofos's impact on the soil bacterial community has been studied, particularly in the context of antibiotic treatment in animals. Research comparing the effect of manure from antibiotic-treated pigs on the soil bacterial community structure revealed significant effects, indicating a broader environmental impact of such contaminants (Jechalke et al., 2014).
Implications for Pharmacokinetics and Risk Assessment
The role of dioxabenzofos in pharmacokinetics and risk assessment is another area of research focus. Studies have been conducted to model receptor-mediated processes with dioxin, which includes dioxabenzofos, for better understanding of tissue distribution and enzyme-inducing properties, crucial for risk assessment (Andersen et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSASXJZHBGAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP1(=S)OCC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041885 | |
Record name | Dioxabenzofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxabenzofos | |
CAS RN |
3811-49-2, 90293-10-0, 90293-16-6 | |
Record name | Salithion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3811-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxabenzofos [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Salithion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Salithion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioxabenzofos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOXABENZOFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWK96BZW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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